molecular formula C12H17ClN2O3 B1602055 Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride CAS No. 51030-44-5

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride

Cat. No.: B1602055
CAS No.: 51030-44-5
M. Wt: 272.73 g/mol
InChI Key: SQITXEFBQKZHGW-UHFFFAOYSA-N
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Description

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is a chemical compound with the molecular formula C({12})H({17})ClN({2})O({3}). It is often used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid. The process is carried out under controlled temperature conditions to ensure the desired product is obtained. Specifically, 2-benzyloxycarbonylamino-acetonitrile is combined with ethanolic hydrochloric acid at temperatures below -5°C, followed by stirring at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a protecting group in peptide synthesis, preventing unwanted reactions at certain functional groups. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for controlled synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetate
  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate
  • Ethyl 2-(((benzyloxy)carbonyl)amino)acetate hydrochloride

Uniqueness

Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is unique due to its specific structure, which allows it to act as a versatile intermediate in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10;/h3-7,13H,2,8-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQITXEFBQKZHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CNC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574451
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51030-44-5
Record name Ethyl 2-{[(benzyloxy)carbonyl]amino}ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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